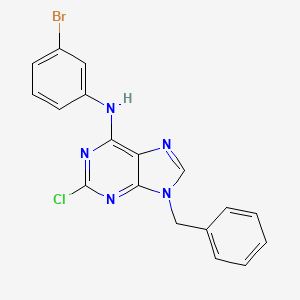![molecular formula C17H19N6O9P B12931174 N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63591-33-3](/img/structure/B12931174.png)
N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste. The use of green chemistry principles is also becoming increasingly important in the industrial production of such complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its ability to mimic natural nucleotides makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential as a drug candidate. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as electronics, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide with similar structural features, used in energy transfer and signaling in cells.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, involved in various biochemical processes.
Cytidine Monophosphate (CMP): A nucleotide with a pyrimidine base, playing a role in nucleic acid synthesis and metabolism.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
63591-33-3 |
|---|---|
Fórmula molecular |
C17H19N6O9P |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H19N6O9P/c24-13-11(6-31-33(28,29)30)32-17(14(13)25)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H,18,19,20)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
YAIBRORGTOILTJ-LSCFUAHRSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


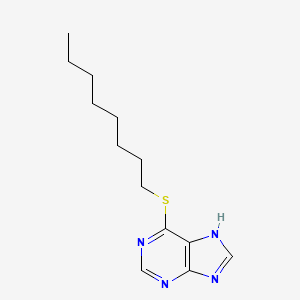
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
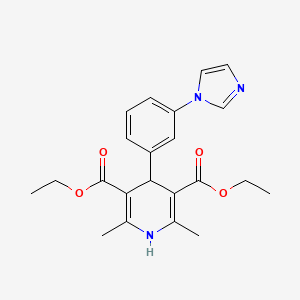
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
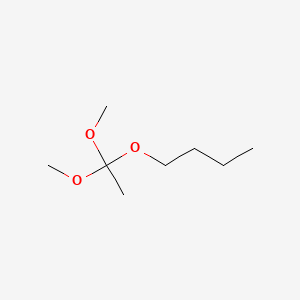

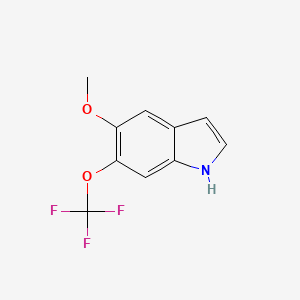
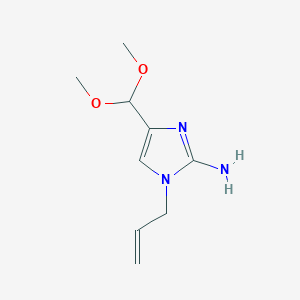

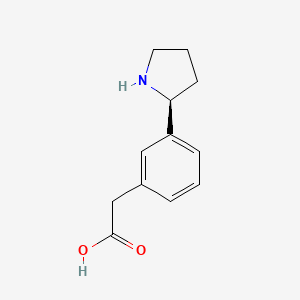
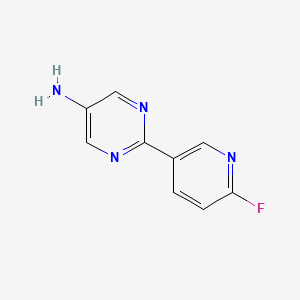
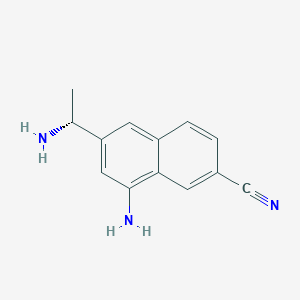
![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
